2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide
Overview
Description
Scientific Research Applications
Synthesis and Antitumor Evaluation : A study by Hamama et al. (2013) focused on synthesizing new N-substituted-2-amino-1,3,4-thiadiazoles and evaluating their antitumor and antioxidant activities. Some compounds demonstrated promising results, suggesting potential applications in cancer treatment.
Development of Fused Isolated Azoles and N-Heteroaryl Derivatives : Research by El Azab and Elkanzi (2014) involved synthesizing new compounds from thieno[d]pyrimidines, leading to the development of various derivatives with potential pharmaceutical applications.
Cascade Imination/Intramolecular Decarboxylative Coupling : A study by Pandey et al. (2013) described a synthesis method for 3H-pyrazolo[3,4-c]isoquinolines and thieno[3,2-c]isoquinolines, suggesting the versatility of these compounds in synthetic chemistry.
Synthesis of Novel Heterocyclic Compounds : Abdel Fattah et al. (2007) conducted research on synthesizing various heterocyclic compounds, including derivatives of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, indicating a wide range of potential applications in medicinal chemistry (Abdel Fattah, Elneairy, & Gad-Elkareem, 2007).
Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides : Chigorina et al. (2019) explored the reactions of 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters, leading to various cyclization products. This study highlights the chemical versatility of these compounds in synthesizing diverse heterocycles (Chigorina, Bespalov, & Dotsenko, 2019).
Amino-thieno[2,3–c]pyrazoles and Amino-thieno[2,3–b]pyrroles Synthesis : Research by Gewald et al. (1995) described the synthesis of thieno[2,3–c]pyrazoles and thieno[2,3–b]pyrroles, expanding the understanding of the synthesis and potential applications of these compounds (Gewald, Rennert, Schindler, & Schäfer, 1995).
Synthesis of Thieno[2,3-b]-Thiophene Derivatives : A study by Mabkhot et al. (2010) focused on the synthesis of bis derivatives incorporating a thieno-[2,3-b]thiophene moiety, demonstrating the compound's utility in the development of new derivatives with potential application in material sciences (Mabkhot, Kheder, & Al-Majid, 2010).
Future Directions
The synthesis of bioactive heterocycles like pyranopyrazoles has attracted the interest of medicinal and organic chemists due to their biological and medicinal properties . Future research could focus on the synthesis of “2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide” and its derivatives, and their potential applications in medicine and other fields.
Mechanism of Action
Target of Action
The primary target of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in the pathology of Alzheimer’s disease (AD) by catalyzing the hyperphosphorylation of tau protein .
Mode of Action
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide interacts with GSK-3β, inhibiting its activity. This inhibition results in a decrease in the phosphorylation of tau protein . The compound has been shown to have an IC50 of 3.1nM in vitro, indicating a potent inhibitory effect on GSK-3β .
Biochemical Pathways
The inhibition of GSK-3β affects the pathway involving tau protein hyperphosphorylation. Hyperphosphorylated tau is a key concern in the pathogenesis of AD, as it leads to the formation of neurofibrillary tangles (NFTs) in the neocortex . These NFTs are associated with the collapse of neural circuits and cognitive decline .
Result of Action
The inhibition of GSK-3β by 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide leads to a decrease in the phosphorylation of tau at Ser396 in a dose-dependent manner . Additionally, the compound effectively increases the expressions of β-catenin, GAP43, N-myc, and MAP-2, and promotes the differentiated neuronal neurite outgrowth . These molecular and cellular effects could potentially contribute to the treatment of AD.
properties
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c15-14-11-8-20-9-12(11)17-18(14)7-13(19)16-6-10-4-2-1-3-5-10/h1-5H,6-9,15H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBCVCAHIRBJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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